![molecular formula C10H11ClN2 B1497862 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1150617-64-3](/img/structure/B1497862.png)
7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine
Overview
Description
7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic aromatic organic compound belonging to the pyrrolo[2,3-c]pyridine family This compound features a pyrrolo[2,3-c]pyridine core with a chlorine atom at the 7-position and an isopropyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriately substituted pyrroles or pyridines under acidic or basic conditions. The reaction conditions may vary depending on the specific synthetic route chosen, but they generally involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out on a larger scale using optimized reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The choice of solvents, catalysts, and reaction parameters is carefully controlled to achieve the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions. These reactions are essential for further functionalizing the compound or incorporating it into more complex molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2). These reactions are typically carried out in acidic or neutral environments.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), or using hydride donors like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as alkyl halides, amines, or alcohols, in the presence of a suitable base.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly used to form carbon-carbon bonds.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and coupled products, which can be further utilized in various applications.
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise as a protein kinase inhibitor , which is crucial for the development of targeted therapies in cancer treatment. Protein kinases play a vital role in cellular processes such as signal transduction and cell division. Inhibiting these enzymes can help manage diseases characterized by dysregulated kinase activity, particularly various forms of cancer .
Case Study: Cancer Treatment
Recent studies have indicated that derivatives of 7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine can effectively inhibit specific protein kinases associated with tumor growth. For instance, compounds derived from this structure have been evaluated for their cytotoxic effects against ovarian and breast cancer cell lines, demonstrating moderate cytotoxicity while sparing non-cancerous cells .
Biochemical Research
In biochemical research, this compound serves as a valuable chemical probe for studying enzyme inhibition and metabolic pathways. Researchers utilize it to explore the mechanisms of enzyme interactions and to develop new drugs targeting specific pathways involved in diseases .
Example: Enzyme Inhibition Studies
The compound has been employed in studies aimed at understanding the inhibition of enzymes involved in metabolic processes. By elucidating these pathways, researchers can identify novel therapeutic targets and design compounds with improved efficacy and specificity.
Agricultural Chemistry
This compound is also investigated for its potential applications in agrochemicals . Its unique chemical structure may contribute to the development of advanced crop protection agents that enhance resistance against pests and diseases .
Research Focus: Crop Protection
Ongoing research aims to synthesize derivatives that exhibit enhanced biological activity against agricultural pests. Such compounds could play a crucial role in sustainable agriculture by reducing reliance on conventional pesticides .
Material Science
In the field of material science, this compound is being explored for its properties that could lead to the development of innovative materials. Its structural characteristics may allow for the creation of polymers with enhanced thermal stability and chemical resistance, making it suitable for various industrial applications .
Diagnostic Applications
Another promising area for this compound lies in diagnostic applications . Researchers are studying its potential use in developing diagnostic tools that can detect specific biomarkers associated with diseases, thereby improving early detection and treatment outcomes .
Summary Table of Applications
Application Area | Description | Examples of Use |
---|---|---|
Pharmaceutical Development | Protein kinase inhibitors for cancer therapies | Targeting specific kinases in tumor cells |
Biochemical Research | Chemical probes for enzyme inhibition studies | Investigating metabolic pathways |
Agricultural Chemistry | Development of advanced agrochemicals | Crop protection agents |
Material Science | Creation of innovative materials with enhanced properties | Polymers with thermal stability |
Diagnostic Applications | Tools for detecting biomarkers in diseases | Early detection methods |
Mechanism of Action
7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine is structurally similar to other pyrrolo[2,3-c]pyridine derivatives, such as 7-chloro-1H-pyrrolo[2,3-c]pyridine and 1-isopropyl-1H-pyrrolo[2,3-c]pyridine. its unique substitution pattern at the 1-position and 7-position provides distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound in various applications.
Comparison with Similar Compounds
7-chloro-1H-pyrrolo[2,3-c]pyridine
1-isopropyl-1H-pyrrolo[2,3-c]pyridine
7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine
1-ethyl-1H-pyrrolo[2,3-c]pyridine
Biological Activity
7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHClN
- CAS Number : 58469-36-6
- Molecular Weight : 194.66 g/mol
Research indicates that this compound exhibits inhibitory effects on specific protein kinases. Protein kinases are crucial in various cellular processes, including signal transduction and cell division, making them important targets for cancer therapy. The compound's structural attributes facilitate its interaction with these enzymes, potentially leading to therapeutic effects against malignancies characterized by dysregulated kinase activity .
In Vitro Studies
A series of in vitro studies have demonstrated the compound's efficacy against several cancer cell lines. Notably:
- HeLa Cells : Exhibited moderate to excellent antitumor activity.
- MCF-7 Cells : Showed IC values ranging from 0.12 to 0.21 μM, indicating potent cytotoxic effects .
Case Studies
- Inhibition of Kinases :
- A study highlighted the potential of 2-Amino-4-(7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidine as a selective inhibitor of specific kinases involved in cancer progression .
- Tubulin Polymerization :
Comparative Biological Activity Table
Compound Name | Activity Type | Target/Cell Line | IC (μM) |
---|---|---|---|
This compound | Antitumor | HeLa | Moderate |
2-Amino-4-(7-chloro...) | Kinase Inhibition | Various | Not specified |
Analog Compound X | Tubulin Polymerization Inhibitor | MCF-7 | 0.12 - 0.21 |
Applications in Medicinal Chemistry
The unique structure of this compound allows for the development of analogs with enhanced biological activities. Its potential applications include:
- Cancer Treatment : As a kinase inhibitor, it may serve as a therapeutic agent against various cancers.
- Drug Development : Its derivatives can be synthesized to improve efficacy and reduce side effects associated with current treatments.
Properties
IUPAC Name |
7-chloro-1-propan-2-ylpyrrolo[2,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-7(2)13-6-4-8-3-5-12-10(11)9(8)13/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBBWDZEMFWXGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1C(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654018 | |
Record name | 7-Chloro-1-(propan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-64-3 | |
Record name | 7-Chloro-1-(propan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.